molecular formula C11H12N2O B1396314 4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine CAS No. 2155-99-9

4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine

Cat. No.: B1396314
CAS No.: 2155-99-9
M. Wt: 188.23 g/mol
InChI Key: HRNADIMAGNGXNB-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential . Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. The presence of the isoxazole ring in this compound imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine can be achieved through various synthetic routes. One common method involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) and aldehydes, followed by treatment with molecular iodine and hydroxylamine . This method is highly regioselective and provides excellent yields of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product.

Chemical Reactions Analysis

4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound exhibits various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . It is also used in the development of new drugs and therapeutic agents. In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine can be compared with other similar compounds, such as 4-(3,5-Dimethyl-isoxazol-4-yl)methoxybenzoic acid and 3-(3,5-Dimethyl-isoxazol-4-yl)benzaldehyde . These compounds share the isoxazole ring but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The comparison highlights the versatility of the isoxazole ring in generating compounds with diverse activities and applications.

Biological Activity

4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and various studies that highlight its potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound often involves the reaction of isoxazole derivatives with various amines. Notably, the compound can be derived from 3,5-dimethylisoxazole, which is known for its diverse biological properties. The structural characteristics of this compound can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography, which confirm the spatial arrangement of atoms within the molecule .

Anticancer Activity

Research indicates that derivatives of isoxazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain isoxazole derivatives induce apoptosis in human promyelocytic leukemia cells by modulating the expression of apoptotic genes such as Bcl-2 and Bax. Specifically, one derivative demonstrated a decrease in Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving both apoptosis promotion and cell cycle arrest .

Hemorheological Properties

The compound has been evaluated for its hemorheological activity, showing comparable effects to established angioprotective agents like pentoxifylline. This suggests potential applications in treating vascular disorders by improving blood flow properties and reducing viscosity .

Inhibition of Bromodomains

Recent studies have highlighted the ability of isoxazole derivatives to inhibit bromodomains, which are critical for chromatin modification. The inhibition of these domains can lead to significant therapeutic implications in cancer treatment and other diseases associated with chromatin dysregulation .

Case Studies

  • Cytotoxicity in Cancer Cells : A study assessed the cytotoxic effects of various isoxazole derivatives on the HL-60 leukemia cell line. The results indicated that compounds with specific substitutions on the isoxazole ring exhibited enhanced anticancer activity, with IC50 values ranging from 86 to 755 μM depending on the structural modifications .
  • Bromodomain Inhibition : Another investigation focused on the interaction between isoxazole derivatives and bromodomains associated with chromatin remodeling. The study found that certain derivatives could completely inhibit pre-mRNA splicing in vitro at concentrations as low as 100 μM, indicating their potential as therapeutic agents targeting epigenetic regulators .

Data Summary

Activity IC50 (μM) Mechanism Reference
Cytotoxicity (HL-60 cells)86 - 755Induction of apoptosis; modulation of Bcl-2 and p21
Hemorheological activityN/AImprovement in blood flow properties
Bromodomain inhibition100Inhibition of pre-mRNA splicing

Properties

IUPAC Name

4-(3,5-dimethyl-1,2-oxazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-11(8(2)14-13-7)9-3-5-10(12)6-4-9/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNADIMAGNGXNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3,5-dimethyl-4-(4-nitrophenyl)-isoxazole (50 mg, 0.22 mmol) in ethanol (10 ml) was added tin (52 mg, 0.44 mmol), followed by dropwise addition of concentrated hydrochloric acid (1 ml) and the reaction was stirred at room temperature for 2 hr. The reaction mixture was filtered and the filtrate evaporated to dryness. The resultant residue was diluted with water, basified with saturated bicarbonate solution, then extracted with ethyl acetate. The organic layer was washed with water, dried and concentrated to dryness to yield 4-(3,5-dimethyl-isoxazol-4-yl)-phenylamine (40 mg, 90%) as solid.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
52 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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